2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14N3Cl2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s structurally similar to 2-pyridylethylamine, which is a histamine agonist selective for the h1 subtype . This suggests that it might interact with similar targets.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it’s plausible that it interacts with its targets by binding to their active sites, leading to changes in their function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, suggesting that they may interact with multiple pathways .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-6-methylpyridine derivative, with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylamine Group: : The ethylamine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the imidazo[1,2-a]pyridine core is replaced by the ethylamine moiety.
Formation of the Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives, such as ketones or aldehydes.
Reduction: : Formation of reduced derivatives, such as amines or alcohols.
Substitution: : Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a ligand for various biological targets, aiding in the study of biological processes.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride: : This compound differs only in the presence of the dihydrochloride salt form.
2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine: : This compound has a bromine atom in its structure, which can affect its reactivity and properties.
Properties
IUPAC Name |
2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHBBKQHTWLCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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